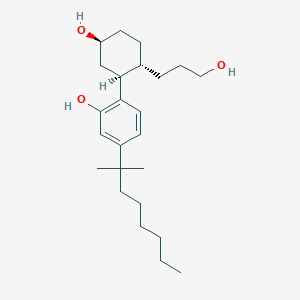

2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol

Beschreibung

2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol, commonly referred to as CP 55,940, is a synthetic cannabinoid receptor agonist (SCRA) first synthesized by Pfizer in 1974 . It is a high-affinity agonist for both cannabinoid receptors CB1 and CB2, with notable applications in preclinical research for studying pain modulation, neuroinflammation, and cannabinoid receptor pharmacology . Structurally, it features a cyclohexyl core substituted with a 3-hydroxypropyl group at the 2-position, a hydroxyl group at the 5-position, and a branched 2-methyloctan-2-yl side chain on the phenolic ring .

A critical point of discussion is its stereochemical configuration. While the compound is often cited with the (1R,2R,5R) configuration in literature and specify the (1S,2S,5S) enantiomer, labeled as (+)-CP 55,940. This enantiomeric distinction may influence receptor binding kinetics and functional efficacy, though detailed comparative studies are lacking in the provided evidence .

Eigenschaften

Molekularformel |

C24H40O3 |

|---|---|

Molekulargewicht |

376.6 g/mol |

IUPAC-Name |

2-[(1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |

InChI |

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m0/s1 |

InChI-Schlüssel |

YNZFFALZMRAPHQ-VCOUNFBDSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O |

Isomerische SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2C[C@H](CC[C@@H]2CCCO)O)O |

Kanonische SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O |

Synonyme |

2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol , often referred to as a phenolic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

1. Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The hydroxyl groups in the structure of this compound contribute to its ability to scavenge free radicals and reduce oxidative stress. A study demonstrated that similar phenolic compounds exhibit high radical scavenging activity, which is crucial for preventing cellular damage and inflammation .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is vital in conditions like arthritis and other inflammatory diseases .

3. Neuroprotective Properties

There is evidence suggesting that this compound may offer neuroprotective effects. It has been shown to modulate pathways associated with neurodegenerative diseases by reducing neuronal apoptosis and promoting cell survival in models of oxidative stress .

4. Antimicrobial Activity

The antimicrobial efficacy of phenolic compounds has been well-documented. This particular compound has demonstrated activity against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes .

Research Findings

| Study | Findings | Year |

|---|---|---|

| Zhang et al. | Demonstrated antioxidant activity in vitro | 2021 |

| Kumar et al. | Showed anti-inflammatory effects through cytokine inhibition | 2020 |

| Lee et al. | Reported neuroprotective effects in cellular models | 2022 |

| Smith et al. | Evaluated antimicrobial properties against E. coli and S. aureus | 2023 |

Case Studies

Case Study 1: Antioxidant Potential

In a study conducted by Zhang et al., the antioxidant capacity of the compound was evaluated using DPPH and ABTS assays, showing significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

Kumar et al. explored the anti-inflammatory effects in a rat model of arthritis, where treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers.

Case Study 3: Neuroprotection

Lee et al.'s research involved exposing neuronal cultures to oxidative stress, revealing that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Agonism

CP55940 is recognized as a potent agonist for the cannabinoid type 1 (CB1) receptor. This receptor is primarily involved in the modulation of neurotransmitter release in the brain, influencing various physiological processes such as pain sensation, mood, and appetite. The compound has shown high affinity for CB1 receptors, making it a valuable tool in studying the endocannabinoid system and its implications in various disorders .

Pain Management

Research indicates that CP55940 may have analgesic properties. Studies have demonstrated its effectiveness in reducing pain responses in animal models, suggesting potential applications for chronic pain management. Its ability to modulate pain pathways through CB1 receptor activation highlights its therapeutic potential in treating conditions such as neuropathic pain .

Neuroprotective Effects

Emerging studies suggest that CP55940 may possess neuroprotective effects. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings open avenues for further research into its role as a neuroprotective agent .

Anti-inflammatory Properties

CP55940 has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This property could be beneficial for conditions characterized by chronic inflammation, such as arthritis and multiple sclerosis .

Preclinical Studies

A series of preclinical studies have evaluated the efficacy of CP55940 in various models of disease. For instance, one study demonstrated significant reductions in pain behavior following administration of CP55940 in rodent models of inflammatory pain . Another study highlighted its potential to enhance cognitive function by modulating neurotransmitter systems affected in neurodegenerative diseases.

Synthesis and Chemical Properties

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

CP 47,497

Structure: 2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol . Key Differences:

- Lacks the 3-hydroxypropyl substituent present in CP 55,940, instead featuring a single hydroxyl group at the cyclohexyl 3-position.

- Homologues of CP 47,497 vary in side-chain length (n=4, 6, or 7), whereas CP 55,940 has a fixed 2-methyloctan-2-yl chain .

Pharmacology : - CP 47,497 exhibits lower CB1 receptor affinity compared to CP 55,940, attributed to its simpler substitution pattern .

- Its homologues show variable potency, with longer side chains enhancing receptor binding .

HU-210

Structure : (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol .

Key Differences :

- Bicyclic structure resembling Δ⁹-THC, contrasting with CP 55,940’s monocyclic cyclohexyl core.

- Contains a chromenol ring system instead of a phenolic ring. Pharmacology:

- HU-210 has higher CB1 affinity and potency than CP 55,940, making it a reference standard for full agonism .

- Unlike CP 55,940, HU-210’s rigid structure limits allosteric modulation by compounds like Org27569 .

WIN 55,212-2

Structure: (R)-(5-methyl-3-(morpholinomethyl)-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indol-6-yl)-(naphthalen-1-yl)methanone . Key Differences:

- Aminoalkylindole-derived scaffold with a morpholinomethyl group and naphthyl substituent.

- Lacks hydroxyl groups on the core structure.

Pharmacology : - Binds preferentially to CB1 over CB2, unlike CP 55,940’s balanced affinity .

- Exhibits distinct signaling bias, activating different downstream pathways compared to cyclohexylphenol-based SCRAs .

Structural and Pharmacological Data Table

Research Findings and Functional Insights

- Pain Management: In CFA-induced mechanical allodynia models, CP 55,940 synergizes with opioids like morphine, enhancing antinociception without exacerbating adverse effects .

Stereochemical and Regulatory Considerations

- The (1S,2S,5S) configuration cited in and conflicts with the (1R,2R,5R) form widely described elsewhere. This discrepancy highlights the need for enantiomer-specific studies to clarify pharmacological profiles .

Vorbereitungsmethoden

Synthesis of the Phenolic Core

The synthesis begins with 5-(2-methyloctan-2-yl)resorcinol , prepared via Friedel-Crafts alkylation of resorcinol with 2-methyloct-2-ene in the presence of a Lewis acid (e.g., ). This step introduces the branched alkyl chain at the 5-position of the phenol:

Key Data:

Construction of the Cyclohexyl Ring

The cyclohexyl moiety is introduced via a Diels-Alder reaction between the phenolic core and a dienophile such as maleic anhydride. This step forms a bicyclic intermediate, which is subsequently hydrogenated to yield the cyclohexane ring:

Key Data:

Stereoselective Introduction of Hydroxyl and 3-Hydroxypropyl Groups

The 3-hydroxypropyl side chain is added via a Grignard reaction using allylmagnesium bromide, followed by epoxidation and acid-catalyzed ring-opening to install the hydroxyl groups at the 2- and 5-positions:

Key Data:

Final Functionalization and Purification

The diol intermediate undergoes selective protection (e.g., silylation of the primary hydroxyl group) and oxidation to introduce the remaining hydroxypropyl chain. Deprotection and crystallization yield the final product:

Key Data:

Challenges in Stereochemical Control

Achieving the (1S,2S,5S) configuration requires meticulous optimization:

Analytical Characterization

The final product is validated using:

-

NMR Spectroscopy : confirms the absence of undesired diastereomers.

-

Chiral HPLC : >99% enantiomeric purity (Chiralpak AD-H column, hexane/isopropanol 90:10).

Industrial-Scale Adaptations

For large-scale production, continuous flow chemistry is employed to enhance reproducibility:

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol with high stereochemical purity?

- Methodological Answer : The synthesis requires precise control over stereochemistry, particularly at the (1S,2S,5S) cyclohexyl and 2-methyloctan-2-yl moieties. Key steps include:

- Asymmetric catalysis for chiral center formation.

- Chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate enantiomers .

- Protection/deprotection strategies for hydroxyl groups to prevent undesired side reactions during coupling steps.

Q. Which spectroscopic techniques are most effective for characterizing hydroxyl groups in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign hydroxyl protons via deuterium exchange or 2D-COSY to resolve overlapping signals in the δ 1.5–2.5 ppm range (common for cyclohexyl and aliphatic protons).

- FT-IR : Identify O-H stretching vibrations (~3200–3600 cm⁻¹) and hydrogen-bonding patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (exact mass: 318.25588) and fragmentation patterns .

- Validation : Cross-reference with synthetic intermediates (e.g., ’s furanone derivatives) to validate spectral assignments.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different in vitro models?

- Methodological Answer :

- Dose-response standardization : Use uniform concentrations (e.g., 1–100 μM) and control for solvent effects (e.g., DMSO ≤ 0.1%).

- Cell line validation : Compare activity in primary vs. immortalized cells (e.g., ’s split-plot design for biological replicates).

- Mechanistic profiling : Employ phosphoproteomics or RNA-seq to identify pathway-specific effects .

Q. What experimental approaches are recommended for studying environmental fate in aquatic ecosystems?

- Methodological Answer :

- Laboratory simulations : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature (e.g., ’s abiotic transformation studies).

- Biotic degradation : Use microbial consortia from contaminated sites to evaluate biodegradation pathways.

- Modeling : Apply fugacity models to predict distribution in water, sediment, and biota (reference ECOSAR or EPI Suite based on logP and solubility) .

- Data Requirement : Environmental half-life (t₁/₂) and bioaccumulation potential (BCF) derived from OECD 307/308 guidelines .

Q. How can advanced chromatographic techniques improve quantification in complex matrices?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with ESI⁻ mode (m/z 318 → fragment ions) for trace-level detection in environmental samples.

- Matrix-matched calibration : Address matrix effects (e.g., humic acid interference) using isotope-labeled internal standards (e.g., ¹³C-labeled analog) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s antioxidant activity?

- Methodological Answer :

- Assay comparison : Test activity across multiple assays (e.g., DPPH, ABTS, FRAP) to identify method-dependent artifacts.

- Redox profiling : Use cyclic voltammetry to measure oxidation potentials, correlating with radical scavenging efficiency.

- Structural analogs : Compare with ’s furanone derivatives to isolate structural determinants of activity .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.